molecular formula C29H28BrN3O B4284469 6-bromo-4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-2-phenylquinoline

6-bromo-4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-2-phenylquinoline

Cat. No. B4284469
M. Wt: 514.5 g/mol
InChI Key: QQHBSOUBXCNWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-2-phenylquinoline is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

This compound has shown potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anticancer, anti-inflammatory, and antimicrobial properties. The compound has also been investigated for its potential as a diagnostic tool for Alzheimer's disease and as a fluorescent probe for bioimaging.

Mechanism of Action

The precise mechanism of action of 6-bromo-4-{[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}-2-phenylquinoline is not fully understood. However, it is believed to work by inhibiting specific enzymes, such as tyrosine kinase and topoisomerase, which are involved in cell proliferation and DNA replication. It may also act as a modulator of ion channels and receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, and to reduce inflammation in animal models. It has also been shown to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Advantages and Limitations for Lab Experiments

One advantage of using this compound in lab experiments is its high potency, which allows for the use of lower concentrations. It is also relatively stable and easy to handle. However, its limited solubility in water can make it challenging to work with in certain experiments.

Future Directions

There are many potential future directions for research involving this compound. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. It may also have applications in the development of new antimicrobial agents. Additionally, further studies are needed to fully understand the compound's mechanism of action and to explore its potential as a diagnostic tool for various diseases.

properties

IUPAC Name

(6-bromo-2-phenylquinolin-4-yl)-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28BrN3O/c1-2-21-8-10-22(11-9-21)20-32-14-16-33(17-15-32)29(34)26-19-28(23-6-4-3-5-7-23)31-27-13-12-24(30)18-25(26)27/h3-13,18-19H,2,14-17,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHBSOUBXCNWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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